molecular formula C10H13BrN2S B1452968 2-Bromo-4-isopropylphenylthiourea CAS No. 724426-94-2

2-Bromo-4-isopropylphenylthiourea

Cat. No. B1452968
CAS RN: 724426-94-2
M. Wt: 273.19 g/mol
InChI Key: UOBJMEDCVLOVQM-UHFFFAOYSA-N
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Description

2-Bromo-4-isopropylphenylthiourea (2-BIP) is an organosulfur compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in organic solvents and has a melting point of about 144°C. 2-BIP is an important reagent for organic synthesis, as it can be used to synthesize a variety of compounds, including dyes, pharmaceuticals, and polymers. It is also used as a catalyst in the synthesis of polymers and as a ligand in coordination chemistry.

Scientific Research Applications

Isothiourea-Catalyzed Reactions

Isothioureas, which are structurally related to thioureas, have been shown to catalyze enantioselective additions to iminium ions, with brominated compounds playing a key role in the reaction process. For example, 4-nitrophenyl esters, when used with tetrahydroisoquinoline-derived iminium ions, lead to β-amino amide products with high yields and enantioselectivity. This demonstrates the potential of brominated compounds in facilitating catalyst turnover and enhancing reaction specificity (Arokianathar et al., 2018).

Synthesis of Heterocyclic Compounds

Brominated compounds are instrumental in the synthesis of various heterocyclic structures, such as thiazoles and benzimidazoles. In one study, 3-Bromo-1,1,1-trifluoropropan-2-one reacted with thiourea to yield 4-trifluoromethylthiazoles, showcasing the utility of brominated compounds in constructing sulfur-containing heterocycles (Tanaka et al., 1991). Another example includes the reaction of o-Bromophenyl isocyanide with amines, catalyzed by CuI, to afford 1-substituted benzimidazoles, highlighting the versatility of brominated reagents in heterocyclic synthesis (Lygin & Meijere, 2009).

Bromination Reactions

The bromination of various aromatic and heteroaromatic compounds, including those with thiourea groups, has been explored for the synthesis of derivatives with potential applications in materials science and medicinal chemistry. The regio- and chemoselectivity of these bromination reactions are critical for the subsequent utility of the brominated products (Shirinian et al., 2012).

properties

IUPAC Name

(2-bromo-4-propan-2-ylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2S/c1-6(2)7-3-4-9(8(11)5-7)13-10(12)14/h3-6H,1-2H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBJMEDCVLOVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)NC(=S)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-isopropylphenylthiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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